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Compound of Interest

Compound Name: 3-Cyclohexene-1-carbothioamide

CAS No.: 64011-70-7

Cat. No.: B13575202

Get Quote

Executive Summary
3-Cyclohexene-1-carbothioamide (CAS: Analogous to 4771-81-7 amide) is a chiral

cyclohexenyl scaffold featuring a reactive carbothioamide functional group. It serves as a

critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., thiazoles via

Hantzsch synthesis) and as a dienophile/adduct in asymmetric Diels-Alder reactions.

This guide details the spectroscopic signature of the molecule, distinguishing it from its

oxygenated analogue (3-cyclohexene-1-carboxamide) and highlighting the unique diagnostic

features of the thiocarbonyl moiety.

Structural Context & Synthetic Origin
Understanding the synthetic origin is essential for interpreting spectral impurities. This

compound is typically generated via a Diels-Alder cycloaddition between 1,3-butadiene and

thioacrylamide, or by thionation (Lawesson’s reagent) of the corresponding amide.

Molecular Formula:
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Molecular Weight: 141.23 g/mol

Stereochemistry: The C1 position is chiral. The compound typically exists as a racemate

unless asymmetric catalysis was employed.

Conformation: The cyclohexene ring exists primarily in a half-chair conformation, creating

distinct axial and equatorial environments for the methylene protons.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most immediate confirmation of the sulfur incorporation and

the cyclohexene backbone integrity.

Isotopic Signature (The "Sulfur Test")
Unlike the amide analogue, the thioamide possesses a distinct isotopic pattern due to

.

Parent Ion (

): m/z 141.

M+2 Peak: Observed at m/z 143 with an intensity of ~4.4% relative to the molecular ion

(natural abundance of

).

Diagnostic Value: An M+2 of <1% indicates incomplete thionation (presence of amide).

Fragmentation Pathway (EI - 70 eV)
The fragmentation is dominated by the Retro-Diels-Alder (RDA) reaction, a hallmark of

cyclohexene derivatives.

m/z 141 (

): Molecular ion.

m/z 87 (
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): Thioacrylamide radical cation formed via RDA. This is often the base peak or highly
abundant.

m/z 54 (

): 1,3-Butadiene fragment (neutral loss observed if charge remains on thioacrylamide).

m/z 108 (

): Characteristic loss of the hydrosulfide radical from the thioamide group.

Fragmentation Logic Diagram
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Figure 1: Primary fragmentation pathways focusing on the Retro-Diels-Alder mechanism

characteristic of cyclohexene cores.

Infrared Spectroscopy (IR)
The IR spectrum is critical for confirming the

bond and ruling out residual

(amide) starting material.
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Vibration Mode
Wavenumber (

)
Intensity Description

N-H Stretch 3150 – 3400 Medium/Broad

Doublet typical of

primary amides (

). Shifted slightly lower

than oxygen

analogues due to

stronger H-bonding

networks.

C-H Stretch 3020 – 3040 Weak

Olefinic

stretch (cyclohexene

ring).

C-H Stretch 2850 – 2950 Strong
Aliphatic

stretches.

Thioamide I 1620 – 1650 Strong

Mixed mode:

+

. Note: This overlaps

with the C=C alkene

stretch.

Alkene C=C ~1650 Medium

Ring double bond.

Often obscured by the

Thioamide I band.

Thioamide II 1400 – 1450 Strong

Mixed mode:

+

.

Thioamide III 1000 – 1100 Medium Diagnostic: Primarily

. This band is absent
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in the amide

analogue.

Critical Quality Attribute: The absence of a strong band at 1660–1690 cm⁻¹ (Amide I, C=O

stretch) confirms successful conversion to the thioamide.

Nuclear Magnetic Resonance (NMR)
NMR provides stereochemical insight and confirms the thiocarbonyl electronic environment.

H NMR (Proton) - 400 MHz, DMSO-
Solvent Choice: DMSO-

is recommended over

. Thioamides exhibit a higher rotational energy barrier around the

bond than amides. In

, the

protons may broaden into the baseline; in DMSO, they often resolve as two distinct singlets
due to slow rotation on the NMR timescale.
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Position
Shift (

, ppm)
Multiplicity Integration Assignment

NH (a) 9.1 – 9.5 Broad Singlet 1H

Thioamide

(deshielded, H-

bonded).

NH (b) 8.5 – 8.9 Broad Singlet 1H
Thioamide

(shielded face).

H-3, H-4 5.6 – 5.8 Multiplet 2H
Olefinic protons

(vinyl).

H-1 2.6 – 2.9 Multiplet (tt) 1H

Methine

to

. Deshielded

relative to amide

(~2.2 ppm) due

to anisotropy.

H-2, H-5 1.9 – 2.2 Multiplet 4H
Allylic

methylenes.

H-6 1.5 – 1.8 Multiplet 2H
Homoallylic

methylene.

C NMR (Carbon) - 100 MHz, DMSO-
The carbon spectrum contains the most definitive proof of structure: the thiocarbonyl carbon.
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Carbon
Shift (

, ppm)
Diagnostic Feature

C=S 205.0 – 210.0

Key Identifier. Significantly

downfield of Amide C=O (~175

ppm).

C-3, C-4 125.0 – 127.0 Olefinic carbons.

C-1 46.0 – 48.0
Methine

to C=S.

C-2, C-5 28.0 – 32.0 Allylic methylenes.

C-6 24.0 – 26.0 Homoallylic methylene.

Experimental Protocols
Sample Preparation for Analysis
Thioamides are susceptible to oxidation (forming nitriles or oxides) and hydrolysis.

NMR Prep: Dissolve ~10 mg in 0.6 mL DMSO-

(dried over molecular sieves). Avoid

if acidic traces are present, as this accelerates decomposition.

IR Prep: Use ATR (Attenuated Total Reflectance) on the neat solid. If using KBr pellets,

ensure the KBr is strictly dry to prevent H-bonding broadening of the NH bands.

Storage: Store the solid under Argon at -20°C.

Analytical Workflow Diagram
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Purity Check

Structural Validation

Crude 3-Cyclohexene-1-carbothioamide

TLC (Hex/EtOAc)
Stain: KMnO4 (Alkene active)

IR Spectroscopy
Check: 1680 cm-1 (Amide impurity)

Does C=O band exist?

1H/13C NMR (DMSO-d6)
Check: C=S @ 208 ppm

Mass Spec (EI/ESI)
Check: m/z 141 & M+2 (4%)

Release for Synthesis

No

Recrystallize
(EtOH/Water)

Yes (Amide present)

Click to download full resolution via product page

Figure 2: Step-by-step logic for validating the synthesis and purity of the thioamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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